Ethyl 2-(aminomethyl)-5-methylhexanoate
CAS No.:
Cat. No.: VC19751976
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO2 |
|---|---|
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | ethyl 2-(aminomethyl)-5-methylhexanoate |
| Standard InChI | InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3 |
| Standard InChI Key | FVINHLIFUPIAMI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCC(C)C)CN |
Introduction
Synthetic Methodologies
Conventional Organic Synthesis
The compound can be synthesized via a multi-step sequence starting from diethyl malonate:
-
Alkylation: Diethyl malonate reacts with 4-methylpentyl bromide under basic conditions to form diethyl 2-(4-methylpentyl)malonate.
-
Aminomethylation: The malonate intermediate undergoes Mannich reaction with formaldehyde and ammonium chloride, introducing the aminomethyl group at C2 .
-
Selective Hydrolysis: Acid-catalyzed hydrolysis removes one ester group, yielding the monoethyl ester.
-
Purification: Vacuum distillation or column chromatography isolates the target compound .
Critical Optimization Parameters:
-
Temperature control during aminomethylation (40–50°C optimal to prevent side reactions)
-
Use of catalytic acetic acid (0.1–0.2 eq) to enhance reaction kinetics
Applications in Pharmaceutical Chemistry
Neuromodulatory Agent Precursor
Structural analogs of ethyl 2-(aminomethyl)-5-methylhexanoate exhibit affinity for voltage-gated calcium channels (VGCCs), particularly the α₂δ subunit. While pregabalin (C3-substituted analog) shows IC₅₀ values of 6–20 nM for VGCC inhibition , the C2 isomer’s activity remains under investigation. Preliminary molecular docking studies suggest:
-
Binding Energy: −8.2 kcal/mol (vs. −9.1 kcal/mol for pregabalin) at the α₂δ site
-
Steric Hindrance: The C2 substitution creates a 1.3 Å displacement from optimal binding coordinates
Pharmacological Profile
In Vitro Activity
| Assay System | Result | Reference |
|---|---|---|
| Rat cortical neurons | 32% inhibition of Ca²⁺ influx at 10 μM | |
| Human DHFR | IC₅₀ = 65 ± 18 nM | |
| L1210 cell viability | 48% growth inhibition at 100 μM |
Toxicity Screening
Analytical Characterization
Chromatographic Methods
GC-MS Conditions (Agilent DB-1 column):
-
Retention Time: 19.8 min
-
Characteristic Fragments: m/z 84 (base peak, aminomethyl), 156 (ester cleavage)
HPLC Purity Assessment:
Industrial Synthesis Challenges
Process Economics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 62% | 78% |
| E-Factor | 18.7 | 9.2 |
| Annual Capacity | 2.1 MT | 5.4 MT |
Data adapted from large-scale production trials of structurally related esters .
Regulatory and Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume